Argon;fluoride -

Argon;fluoride

Catalog Number: EVT-1591434
CAS Number:
Molecular Formula: ArF-
Molecular Weight: 58.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Argon fluoride is a compound formed by the combination of argon and fluorine, typically represented as ArF\text{ArF}. This compound is of interest primarily in the fields of chemistry and materials science due to its unique properties and potential applications. Argon fluoride is classified as a noble gas halide, which means it consists of a noble gas (argon) bonded to a halogen (fluorine). The interaction between argon and fluorine can lead to the formation of various derivatives and complexes, which are studied for their chemical reactivity and stability.

Source and Classification

Argon fluoride is synthesized under controlled laboratory conditions, often utilizing fluorine gas and argon in specific reaction environments. The classification of argon fluoride falls under noble gas compounds, which are characterized by their relatively inert nature due to the full valence shell of noble gases. This classification highlights the unique behavior of argon when combined with more reactive elements like fluorine.

Synthesis Analysis

Methods

The synthesis of argon fluoride typically involves methods that allow for the direct reaction between argon and fluorine gases. One common approach is to utilize high-pressure conditions where fluorine gas is introduced into a chamber containing argon. The reaction may require heating to facilitate the formation of the compound.

Technical Details

In a typical synthesis setup, the reaction vessel is evacuated to remove air and then pressurized with fluorine gas, sometimes up to 5 bar. The system may be heated to temperatures around 520 °C to promote the reaction between argon and fluorine. This method ensures that sufficient energy is provided to overcome the activation barrier for bond formation between the two elements .

Molecular Structure Analysis

Structure

Data

The structural characterization of argon fluoride can be analyzed using techniques such as X-ray diffraction or spectroscopy. These methods provide insights into bond lengths and angles, although detailed structural data may be limited due to the instability of the compound.

Chemical Reactions Analysis

Reactions

Argon fluoride can participate in several chemical reactions, particularly those involving halogenation processes. For instance, it can react with other halogens or compounds that can accept fluorine atoms. The reactions are generally characterized by their high reactivity due to the presence of fluorine.

Technical Details

The reaction mechanisms often involve radical intermediates or ionic species that facilitate further transformations. For example, when exposed to heat or light, argon fluoride may decompose or react with other substances, leading to the release of fluorine gas and other byproducts .

Mechanism of Action

Process

The mechanism by which argon fluoride acts in chemical reactions typically involves the formation of reactive intermediates that can engage in further chemical transformations. The presence of fluorine makes these intermediates highly reactive due to its electronegativity and ability to stabilize negative charges.

Data

Studies have shown that compounds containing argon fluoride exhibit unique reactivity patterns compared to more stable noble gas compounds. This behavior opens avenues for exploring new synthetic pathways in materials science and organic chemistry .

Physical and Chemical Properties Analysis

Physical Properties

Argon fluoride is characterized by its gaseous state under standard conditions, with properties influenced by both components—argon being colorless and odorless, while fluorine is pale yellow and highly reactive. The combination results in a compound that may exhibit properties distinct from its constituents.

Chemical Properties

Chemically, argon fluoride is notable for its stability under specific conditions but can be reactive when exposed to heat or certain catalysts. Its interactions with other chemicals often lead to significant changes in molecular structure and bonding characteristics.

Relevant data from studies indicate that while argon fluoride itself may not be widely utilized in applications due to its reactivity, its derivatives could have potential uses in specialized fields such as laser technology or materials synthesis .

Applications

Scientific Uses

Argon fluoride has potential applications in various scientific fields:

  • Laser Technology: It may be explored for use in excimer lasers due to its ability to produce high-energy photons.
  • Materials Science: Research into noble gas halides like argon fluoride could lead to new materials with unique electronic or optical properties.
  • Chemical Synthesis: It serves as a precursor for creating more complex compounds that incorporate both noble gases and halogens.
Historical Development and Theoretical Foundations of Argon Fluoride Applications

Evolution of Noble Gas-Halogen Excimer Laser Systems

The development of argon fluoride (ArF) lasers emerged from foundational research into noble gas-halogen excimer systems in the 1970s. Excimer lasers generate pulsed ultraviolet light through transitions from bound excited states to repulsive ground states in short-lived diatomic molecules ("excited dimers" or "exciplexes"). ArF lasers operate on the principle of forming excited ArF* complexes (denoting an excited state) through energetic discharges in argon/fluorine gas mixtures. These complexes emit coherent radiation at 193 nm during dissociation:

$$\ce{2Ar + F2 -> 2ArF^}$$$$\ce{ArF^ -> Ar + F + \mathit{h\nu} (193\ nm)}$$

Early systems faced challenges in achieving population inversion due to the transient nature of excimer states. Breakthroughs in high-pressure gas kinetics and pulsed discharge technologies enabled stable operation. By the 1980s, ArF lasers delivered pulse energies of hundreds of millijoules at repetition rates up to 1 kHz, with peak powers reaching tens of megawatts during 10–30 ns pulses [4]. Key milestones included the demonstration of multiple noble gas-halogen combinations, with wavelengths spanning 157 nm (F₂) to 351 nm (XeF) [4]. Among these, ArF’s 193 nm output proved uniquely suited for high-resolution applications due to its deep ultraviolet (DUV) photons and minimal thermal damage characteristics [1].

Table 1: Key Excimer Laser Systems and Performance Parameters

Laser TypeWavelength (nm)Pulse EnergyRepetition RatePeak Power
ArF (Argon Fluoride)193100s of mJUp to 1 kHzTens of MW
KrF (Krypton Fluoride)248100s of mJUp to 1 kHzTens of MW
XeCl (Xenon Chloride)308100s of mJUp to 1 kHzTens of MW
F₂ (Molecular Fluorine)157Lower than othersModerateLower than others

Emergence of Argon Fluoride in Photolithography and Semiconductor Manufacturing

ArF excimer lasers revolutionized semiconductor lithography following pioneering work at IBM in 1982. Prior methods used mercury-xenon lamps at 436–365 nm, limiting minimum feature sizes to >800 nm. The 193 nm wavelength of ArF lasers enabled resolution sufficient to pattern features below 100 nm, directly supporting Moore’s Law advancements [1] [5]. By the early 2000s, however, the industry faced a critical barrier at the 65 nm node. Attempts to shift to 157 nm fluorine lasers encountered fundamental obstacles: calcium fluoride lenses exhibited intolerable birefringence, and oxygen absorption compromised light transmission [5].

This impasse led to the breakthrough innovation of immersion lithography in 2003. By inserting ultra-pure water between the lens and silicon wafer, ASML’s TWINSCAN systems increased the numerical aperture (NA) from 0.93 to 1.35. This exploited water’s refractive index (n≈1.44 at 193 nm) to effectively shorten the wavelength without changing the laser source. Consequently, resolution improved by 30%, enabling feature sizes down to 32 nm and beyond [5]. Further advancements involved multi-patterning techniques, where multiple exposures with ArF lasers created interconnected patterns finer than a single exposure could achieve. This approach, combined with magnetically levitated wafer stages in ASML’s NXT platform, sustained semiconductor scaling to 7 nm nodes [1] [5]. Today, over 1,100 ArF immersion systems support leading-edge chip production, collectively enabling >$400 billion in annual semiconductor output [1].

Table 2: Evolution of ArF Lithography Technologies

Technology EraKey InnovationResolution EnhancementAchievable NodeLimiting Challenge
Dry Lithography (1990s)193 nm exposure in air~65 nm65 nmDiffraction limit at NA <1.0
Immersion Lithography (2003)Water immersion layer (NA=1.35)30% improvement over dry32 nmDefectivity from bubbles/droplets
Multi-Patterning (2008–present)Multiple exposures/etch steps<32 nm7 nmOverlay accuracy and cost

Theoretical Frameworks for Excimer Laser Kinetics and Energy Transfer Mechanisms

The efficiency of ArF lasers hinges on optimizing energy transfer pathways within argon-fluorine plasmas. Kinetic modeling reveals two primary excitation mechanisms:

  • Ionic Recombination Pathway:$$\ce{Ar+ + F- + M -> ArF^* + M}$$Here, Ar⁺ and F⁻ ions recombine in the presence of a third-body stabilizer (M), forming excited ArF⁺. This dominates in electron-beam-pumped systems [4].

  • Neutral Reaction Pathway:$$\ce{Ar^* + F2 -> ArF^* + F}$$Electron collisions excite argon atoms (Ar*) which then react with F₂ molecules. This pathway prevails in discharge-pumped lasers [4].

Achieving population inversion requires rapid dissociation of ground-state ArF (lifetime <1 ps) and slow radiative decay of ArF⁺ (lifetime ~4 ns). High-pressure gas mixtures (~3–5 bar) ensure efficient three-body collisions while suppressing amplified spontaneous emission. The 193 nm photon energy (6.4 eV) results from the energy gap between the bound B²Σ state and repulsive X²Σ ground state [1].

Critical to industrial adoption is narrow-band operation for precise wavelength control. Early systems used prisms or etalons to reduce bandwidth to 0.05–0.2 nm. Modern lithography lasers incorporate multiple-prism grating configurations, achieving bandwidths ≤10 GHz (0.0004 nm) for optimal projection lens performance [4].

Properties

Product Name

Argon;fluoride

IUPAC Name

argon;fluoride

Molecular Formula

ArF-

Molecular Weight

58.9 g/mol

InChI

InChI=1S/Ar.FH/h;1H/p-1

InChI Key

ISQINHMJILFLAQ-UHFFFAOYSA-M

Synonyms

argon fluoride

Canonical SMILES

[F-].[Ar]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.